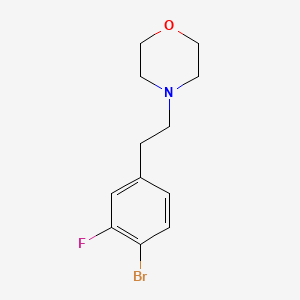

4-(4-Bromo-3-fluorophenethyl)morpholine

Description

BenchChem offers high-quality 4-(4-Bromo-3-fluorophenethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-3-fluorophenethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-bromo-3-fluorophenyl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c13-11-2-1-10(9-12(11)14)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZKBFKSOGNIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of a Common Intermediate:

A possible divergent route could start from a commercially available substituted phenethylamine (B48288), such as 4-aminophenethylamine. The amino group could be protected, followed by halogenation reactions to introduce the bromo and fluoro substituents. However, controlling the regioselectivity of these halogenation reactions can be challenging.

A more practical divergent approach for generating a library of analogous phenethyl morpholine (B109124) systems would involve the synthesis of a key intermediate like 2-(4-bromo-3-fluorophenyl)ethanol, as described in the convergent strategy.

Diversification:

Palladium-Catalyzed Carboamination and N-Arylation in Morpholine Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, essential for constructing complex molecules like phenethylmorpholine derivatives. These methods offer high efficiency and functional group tolerance.

N-Arylation: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, enabling the coupling of amines with aryl halides. researchgate.netwiley.com In the context of morpholine synthesis, this reaction is frequently used to attach a morpholine ring to an aromatic or heteroaromatic system. nih.govnih.gov The efficacy of this transformation is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. wiley.comnih.gov Ligands such as RuPhos and ylide-substituted phosphines (YPhos) have enabled the arylation of morpholine with aryl chlorides at room temperature and with low catalyst loadings, demonstrating significant advancements in catalyst activity. wiley.comnih.gov These reactions are pivotal for synthesizing N-aryl piperazines and morpholines, which are common substructures in biologically active molecules. nih.gov

| Catalyst System | Substrate Scope | Key Features |

| Pd(OAc)₂ / RuPhos | Secondary cyclic amines (e.g., morpholine) with aryl chlorides. nih.gov | Efficient for unactivated aryl chlorides with low catalyst loading (0.05 mol% Pd). nih.gov |

| Pd₂(dba)₃ / YPhos (L1) | N-methylaniline, morpholine with 4-chlorotoluene. wiley.com | Extremely high activity at room temperature, full conversion in one hour. wiley.com |

| Pd / L7-based catalyst | Morpholine with heterocyclic aryl bromide. nih.gov | Selective coupling at the aryl bromide in the presence of other reactive sites. nih.gov |

Carboamination: Intramolecular palladium-catalyzed carboamination of alkenes offers a direct route to construct the morpholine ring. This reaction involves the simultaneous formation of a C-N and a C-C bond across a double bond. The mechanism is believed to proceed via the insertion of an alkene into a palladium-nitrogen bond of a Pd(Ar)(NRR') complex. nih.gov This syn-aminopalladation step creates new stereocenters and is followed by reductive elimination to yield the heterocyclic product. nih.gov While extensively developed for pyrrolidine synthesis, the principles are directly applicable to forming six-membered rings like morpholines. nih.govnih.gov Enantioselective variants of these reactions, using chiral phosphine (B1218219) ligands, can produce highly enantiomerically enriched heterocycles, which is critical when absolute stereochemistry affects biological activity. nih.govnih.gov

Regioselective and Stereoselective Ring-Opening Reactions of Aziridines and Azetidines

The ring-opening of strained heterocycles like aziridines and azetidines provides a powerful and stereocontrolled pathway to substituted morpholines. The release of ring strain (approx. 27 kcal/mol for aziridines) is a strong thermodynamic driving force for these transformations. acs.org

A highly effective strategy involves the SN2-type ring-opening of activated aziridines or azetidines with a suitable haloalcohol in the presence of a Lewis acid. nih.govacs.orgresearchgate.net This step is highly regioselective, with the nucleophilic alcohol attacking the less sterically hindered carbon of the aziridine (B145994) ring. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring. nih.govacs.org This method allows for the synthesis of a variety of nonracemic substituted morpholines with high yield and enantioselectivity, as the stereochemistry of the starting chiral aziridine is transferred to the product. nih.govresearchgate.net

The regioselectivity of aziridine ring-opening can be influenced by substituents on the aziridine itself. nih.govfrontiersin.org For instance, the presence of certain functional groups on a C2-alkyl substituent can direct the nucleophilic attack to either the C2 or C3 position, providing access to different regioisomers. nih.govfrontiersin.org Gold catalysts have also been employed to facilitate a tandem ring-opening and cycloisomerization of aziridines with propargyl alcohols, where the gold(I) species acts as both a π-acid to activate the alkyne and a σ-acid to activate the aziridine. rsc.org

| Starting Materials | Reaction Conditions | Product | Key Outcome |

| Activated Aziridines + Haloalcohols | 1. Lewis Acid (e.g., BF₃·OEt₂) 2. Base (e.g., K₂CO₃, KOH) nih.govacs.org | Substituted Morpholines | High yield, regio- and stereoselectivity. nih.govacs.org |

| Activated Azetidines + Haloalcohols | 1. Lewis Acid 2. Base nih.govacs.org | Morpholine Homologues | Enantioselective synthesis of six- and seven-membered rings. nih.govacs.org |

| Aziridines + Propargyl Alcohols | Gold(I) catalyst rsc.org | Unsaturated Morpholines | Tandem ring-opening/cyclization/isomerization sequence. rsc.org |

Strategies for Selective Monoalkylation of Amines in Morpholine Synthesis

A fundamental challenge in amine synthesis is achieving selective monoalkylation, as primary and secondary amines can easily undergo multiple alkylations to form complex product mixtures. masterorganicchemistry.com This is particularly relevant in the synthesis of 4-(4-Bromo-3-fluorophenethyl)morpholine , which involves forming a bond between the morpholine nitrogen and the phenethyl group.

Reductive Amination: A classic and versatile one-pot method for controlled monoalkylation is reductive amination. masterorganicchemistry.comwikipedia.org This reaction involves the condensation of an amine (morpholine) with an aldehyde or ketone (e.g., 4-bromo-3-fluorophenylacetaldehyde) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com The key to success is the use of a mild reducing agent that selectively reduces the iminium ion much faster than the starting carbonyl compound. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose because they are less reactive towards aldehydes and ketones at the neutral or weakly acidic pH required for imine formation. masterorganicchemistry.comwikipedia.orgyoutube.com This method avoids the overalkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com

Annulation of 1,2-Amino Alcohols: An alternative approach builds the morpholine ring itself via selective alkylation. A recent, green, and highly efficient protocol utilizes ethylene (B1197577) sulfate (B86663) for the selective N-monoalkylation of 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org This reaction proceeds via a simple SN2 reaction to form a stable zwitterionic intermediate, which can be isolated in high purity. organic-chemistry.orgacs.org Subsequent cyclization under basic conditions (e.g., with tBuOK) affords the morpholine product. organic-chemistry.orgchemrxiv.org This methodology is notable for its high selectivity, which minimizes the formation of bis-alkylation byproducts, and its scalability, making it a significant improvement over traditional methods that often require multiple steps and the use of toxic reagents. organic-chemistry.orgchemrxiv.org

| Method | Starting Materials | Reagents | Key Features |

| Reductive Amination | Morpholine + Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃, mild acid. masterorganicchemistry.comyoutube.com | Excellent control over monoalkylation; one-pot procedure. wikipedia.org |

| Ethylene Sulfate Annulation | 1,2-Amino Alcohol | 1. Ethylene Sulfate 2. Base (tBuOK) organic-chemistry.orgchemrxiv.org | Green, high-yielding, and highly selective for monoalkylation; avoids protecting groups. organic-chemistry.orgacs.org |

Transition Metal-Catalyzed Cyclizations Relevant to Morpholine Derivatives (e.g., Gold-Catalyzed, Wacker-Type)

Transition metal catalysis offers elegant and efficient pathways for the cyclization of functionalized linear precursors to form the morpholine ring. Gold and palladium catalysts are particularly prominent in these transformations.

Gold-Catalyzed Cyclization: Gold(I) catalysts are exceptional π-acids, capable of activating alkynes and allenes towards nucleophilic attack. This property has been harnessed for the synthesis of morpholine derivatives through the intramolecular cyclization of substrates containing both a nitrogen nucleophile and an alkyne. rsc.orgrsc.org A convenient method involves the 6-exo-dig cyclization of alkynylamines or alkynylalcohols, which proceeds smoothly under mild conditions with very low catalyst loading (e.g., 1 mol%). rsc.orgrsc.org The proposed mechanism involves π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered amine or alcohol, leading to the six-membered morpholine ring. rsc.org Gold catalysts can also promote the stereoselective cyclization of amino allylic alcohols to form functionalized 2-vinyl-morpholines. thieme-connect.com

Wacker-Type Cyclization: The Wacker oxidation, which classically describes the oxidation of ethylene to acetaldehyde, has been adapted into a powerful intramolecular variant for heterocycle synthesis, known as the aza-Wacker cyclization. In this reaction, an alkene tethered to a nitrogen nucleophile (such as an amine, amide, or carbamate) undergoes an intramolecular aminopalladation reaction. nih.govchemrxiv.org The resulting palladium-carbon bond is then cleaved, typically under oxidative conditions, to regenerate the active Pd(II) catalyst and yield the cyclized product. This strategy has been successfully applied to the synthesis of various nitrogen heterocycles, including quinolines and complex 2-amino-2-deoxyhexose derivatives, demonstrating its utility in constructing substituted morpholine-like structures. nih.govchemrxiv.orgbuchler-gmbh.com

| Catalytic Method | Catalyst | Substrates | Product Type |

| Gold-Catalyzed Cyclization | Au(I) complexes (e.g., [Au₂Cl₂(dppf)]/AgOTf) rsc.orgthieme-connect.com | Alkynylamines, Amino allylic alcohols rsc.orgthieme-connect.com | Morpholines, 2-Vinyl-Morpholines rsc.orgthieme-connect.com |

| Aza-Wacker Cyclization | Pd(II) salts (e.g., Pd(OAc)₂) + Oxidant (e.g., air, benzoquinone) nih.gov | Alkenyl amines, amides, or sulfamates nih.govchemrxiv.org | Morpholine derivatives, Quinolines nih.govchemrxiv.org |

Chemo- and Regioselectivity Considerations in Phenethylmorpholine Functionalization

Further functionalization of the 4-(4-Bromo-3-fluorophenethyl)morpholine scaffold, particularly through electrophilic aromatic substitution, requires a careful analysis of the directing effects of the substituents on the phenyl ring. The regiochemical outcome of such reactions is governed by the interplay of the electronic (inductive and resonance) and steric properties of the groups already present. wikipedia.org

The phenyl ring in the target compound has three substituents:

-CH₂CH₂-Morpholine (Alkyl group) at C1: Alkyl groups are weakly activating and ortho-, para-directors due to a positive inductive effect (+I) that donates electron density to the ring, stabilizing the positively charged intermediate (sigma complex). cognitoedu.orglibretexts.org

-Br (Bromo group) at C4: Similar to fluorine, bromine is a deactivating, ortho-, para-director. youtube.com

Predicting Regioselectivity:

Activating vs. Deactivating Effects: The weakly activating alkyl group is in competition with two deactivating halogen groups. This makes the ring less reactive towards electrophilic substitution than benzene (B151609) itself.

Directing Effects:

The alkyl group at C1 directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). The para position (C4) is already occupied by bromine.

The fluoro group at C3 directs to C2 and C4 (ortho) and C6 (para). Positions C2 and C4 are already substituted.

The bromo group at C4 directs to C3 and C5 (ortho) and C1 (para). Positions C1 and C3 are already substituted.

Considering these effects, the most likely positions for a new electrophile (E⁺) to attack are C5 and C6.

Attack at C5: This position is ortho to the bromo group and meta to both the fluoro and alkyl groups. The ortho-directing influence of the bromine atom supports substitution at this site.

Attack at C6: This position is ortho to the activating alkyl group and para to the fluoro group. Both of these are strong ortho-, para-directors, making C6 a highly probable site for substitution.

Coupling with Morpholine:

The final step in this convergent synthesis is the N-alkylation of morpholine (B109124) with the activated phenethyl derivative. This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine attacks the electrophilic carbon of the phenethyl group, displacing the leaving group. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

An alternative convergent approach involves the reductive amination of a (4-bromo-3-fluorophenyl)acetaldehyde with morpholine. The required aldehyde can be prepared by the oxidation of 2-(4-bromo-3-fluorophenyl)ethanol. The reductive amination is typically performed using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), which selectively reduces the intermediate iminium ion formed from the aldehyde and morpholine. scribd.comcommonorganicchemistry.comnih.govorganic-chemistry.org

Table 1: Key Reactions in a Convergent Synthesis of 4-(4-Bromo-3-fluorophenethyl)morpholine

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 4-Bromo-3-fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 4-Bromo-3-fluorobenzyl bromide |

| 2 | 4-Bromo-3-fluorobenzyl bromide | Sodium cyanide (NaCN) | (4-Bromo-3-fluorophenyl)acetonitrile |

| 3 | (4-Bromo-3-fluorophenyl)acetonitrile | H₂SO₄, H₂O | (4-Bromo-3-fluorophenyl)acetic acid |

| 4 | (4-Bromo-3-fluorophenyl)acetic acid | Lithium aluminum hydride (LiAlH₄) | 2-(4-Bromo-3-fluorophenyl)ethanol |

| 5a | 2-(4-Bromo-3-fluorophenyl)ethanol | Phosphorus tribromide (PBr₃) | 2-(4-Bromo-3-fluorophenyl)ethyl bromide |

| 5b | 2-(4-Bromo-3-fluorophenyl)ethanol | p-Toluenesulfonyl chloride, Pyridine | 2-(4-Bromo-3-fluorophenyl)ethyl tosylate |

| 6 | 2-(4-Bromo-3-fluorophenyl)ethyl bromide/tosylate, Morpholine | K₂CO₃, Acetonitrile | 4-(4-Bromo-3-fluorophenethyl)morpholine |

| Alt. 5 | 2-(4-Bromo-3-fluorophenyl)ethanol | Pyridinium chlorochromate (PCC) | (4-Bromo-3-fluorophenyl)acetaldehyde |

| Alt. 6 | (4-Bromo-3-fluorophenyl)acetaldehyde, Morpholine | Sodium triacetoxyborohydride (STAB) | 4-(4-Bromo-3-fluorophenethyl)morpholine |

Divergent Synthesis

A divergent synthetic strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. This approach is particularly useful for structure-activity relationship (SAR) studies, where the goal is to systematically modify different parts of a molecule to optimize its biological activity.

For the synthesis of phenethyl morpholine systems, a divergent approach could involve the preparation of a common phenethylamine (B48288) precursor, which is then functionalized to introduce various substituents on the phenyl ring. Alternatively, a substituted phenylethanol could be synthesized and then coupled with a variety of amines, including morpholine.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 4-(4-Bromo-3-fluorophenethyl)morpholine is expected to reveal distinct signals corresponding to the protons in the aromatic ring, the ethyl bridge, and the morpholine (B109124) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The three aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton adjacent to the bromine atom is anticipated to be a doublet of doublets. The other two aromatic protons will also exhibit splitting patterns influenced by their neighbors and the fluorine atom.

The ethyl bridge (phenethyl group) will present as two triplets. The two protons closer to the aromatic ring (Ar-CH₂-) will appear at a downfield position compared to the two protons adjacent to the morpholine nitrogen (-CH₂-N), which will be slightly deshielded by the nitrogen atom.

The morpholine ring protons are expected to show two distinct signals. The four protons adjacent to the oxygen atom (-CH₂-O-) will appear as a triplet at a more downfield region due to the deshielding effect of the oxygen. The four protons adjacent to the nitrogen atom (-CH₂-N-) will appear as another triplet, with its chemical shift influenced by the connection to the ethyl chain.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.00 - 7.50 | m | - |

| Ar-CH₂- | 2.75 - 2.95 | t | ~7-8 |

| -CH₂-N- (ethyl) | 2.55 - 2.75 | t | ~7-8 |

| -CH₂-O- (morpholine) | 3.65 - 3.85 | t | ~4-5 |

| -CH₂-N- (morpholine) | 2.40 - 2.60 | t | ~4-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the aromatic carbons through inductive and resonance effects. The carbon atom directly bonded to the fluorine will show a large C-F coupling constant.

The aromatic region will display six distinct signals due to the substitution pattern. The carbon bearing the bromine atom will be shifted upfield relative to a non-substituted carbon, while the carbon attached to the fluorine will be significantly downfield.

The two carbons of the ethyl bridge will be observed in the aliphatic region, as will the two distinct carbons of the morpholine ring (those adjacent to oxygen and those adjacent to nitrogen).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 120 (d, J(C-F) ≈ 20-25 Hz) |

| Aromatic C-F | 158 - 162 (d, J(C-F) ≈ 240-250 Hz) |

| Other Aromatic C | 115 - 140 |

| Ar-CH₂- | 33 - 36 |

| -CH₂-N- (ethyl) | 58 - 62 |

| -CH₂-O- (morpholine) | 66 - 68 |

| -CH₂-N- (morpholine) | 53 - 55 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity within the ethyl bridge (Ar-CH₂-CH₂-N) and within the morpholine ring protons. It would also help to trace the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pharmaffiliates.com Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of each CH, CH₂, and CH₃ group. pharmaffiliates.combldpharm.com

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(4-Bromo-3-fluorophenethyl)morpholine (C₁₂H₁₅BrFNO), the expected monoisotopic mass can be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways would likely involve the cleavage of the C-C bond in the ethyl bridge (benzylic cleavage) and the fragmentation of the morpholine ring.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key diagnostic peaks for 4-(4-Bromo-3-fluorophenethyl)morpholine would include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ region, corresponding to the CH₂ groups of the ethyl bridge and morpholine ring. lgcstandards.com

C=C stretching (aromatic): Aromatic ring skeletal vibrations usually appear in the 1450-1600 cm⁻¹ range.

C-O stretching (ether): The strong C-O-C stretching of the morpholine ring is expected around 1115-1125 cm⁻¹. nih.gov

C-N stretching (amine): This vibration for the tertiary amine in the morpholine ring would likely be in the 1100-1200 cm⁻¹ region, potentially overlapping with the C-O stretch. nih.gov

C-F stretching: A strong absorption band for the aryl-fluoride bond is expected in the 1200-1250 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, around 500-650 cm⁻¹. nih.gov

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O-C Stretch (Ether) | 1115 - 1125 | Strong |

| C-Br Stretch | 500 - 650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable to the chromophore)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 4-(4-Bromo-3-fluorophenethyl)morpholine is the substituted benzene ring. The absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. The bromo and fluoro groups, as well as the alkyl substituent, will cause a bathochromic (red) shift compared to unsubstituted benzene. It is expected that the spectrum would show characteristic absorption bands in the UV region, likely corresponding to π → π* transitions of the aromatic system. The morpholine moiety itself does not significantly absorb in the typical UV-Vis range. lgcstandards.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it suitable for molecules of the size and complexity of 4-(4-bromo-3-fluorophenethyl)morpholine. DFT calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state of the molecule. From this optimized geometry, a wealth of electronic properties can be derived. For instance, a DFT study on phenethylamine (B48288) derivatives has demonstrated the utility of this approach in elucidating their structural and electronic properties. bohrium.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. researchgate.net

While specific calculations for 4-(4-bromo-3-fluorophenethyl)morpholine are not available, we can consider illustrative data from a related compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, which has also been studied using DFT. nih.gov The analysis of its FMOs provides a template for what could be expected for the title compound. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. For 4-(4-bromo-3-fluorophenethyl)morpholine, the HOMO would likely be distributed over the morpholine (B109124) ring and the substituted phenyl ring, while the LUMO would also be associated with the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Illustrative Value (eV) nih.gov |

|---|---|

| HOMO Energy | -3.1033 |

| LUMO Energy | -0.7442 |

Note: This data is for an illustrative compound and not 4-(4-bromo-3-fluorophenethyl)morpholine.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

For 4-(4-bromo-3-fluorophenethyl)morpholine, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the fluorine atom on the phenyl ring, indicating these as sites for electrophilic interaction. The hydrogen atoms of the ethyl chain and the phenyl ring would exhibit positive potential. This type of analysis has been effectively used to understand the reactive sites of various molecules, including those with morpholine moieties. nih.gov

Prediction of Quantum Chemical Reactivity Descriptors

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting chemical behavior.

According to Koopmans' theorem, the ionization energy (I) and electron affinity (A) can be approximated from the energies of the HOMO and LUMO, respectively:

I ≈ -EHOMO

A ≈ -ELUMO

Ionization energy is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. These values are fundamental to understanding a molecule's ability to participate in electron transfer processes.

Electronegativity (χ): A measure of an atom's ability to attract electrons. It can be calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η).

Local reactivity can be described by Fukui functions , which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Illustrative Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Illustrative Value nih.govresearchgate.net |

|---|---|---|

| Ionization Energy (I) | -EHOMO | 3.1033 eV |

| Electron Affinity (A) | -ELUMO | 0.7442 eV |

| Electronegativity (χ) | (I + A) / 2 | 1.9238 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.1796 eV |

Note: These values are calculated from the illustrative data in Table 1 and are not specific to 4-(4-bromo-3-fluorophenethyl)morpholine.

Conformational Analysis and Energy Landscape Mapping

Molecules with flexible single bonds, such as the ethyl linker in 4-(4-bromo-3-fluorophenethyl)morpholine, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The collection of all possible conformations and the energy barriers between them constitutes the potential energy surface or energy landscape.

Investigation of Solvation Effects on Reactivity Parameters Utilizing Continuum Solvation Models (e.g., PCM)

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are powerful computational tools used to study these effects. In this approach, the solvent is not treated as individual molecules but as a continuous medium with a defined dielectric constant. This method allows for the calculation of the solute's properties in a solvent environment, providing insights into its behavior in solution.

For a molecule like 4-(4-Bromo-3-fluorophenethyl)morpholine, PCM can be employed to investigate how the solvent influences key reactivity parameters. These parameters, derived from the molecule's electronic structure, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

By performing these calculations for the molecule in the gas phase and then in various solvents using PCM, one can quantify the effect of the solvent on these frontier orbitals. For instance, a polar solvent might stabilize the molecule, leading to changes in the HOMO and LUMO energy levels and, consequently, altering its predicted reactivity.

Table 1: Hypothetical Reactivity Parameters of 4-(4-Bromo-3-fluorophenethyl)morpholine in Different Solvents (Illustrative Example)

| Solvent (Dielectric Constant) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase (1.0) | -6.5 | -1.2 | 5.3 |

| Dichloromethane (8.9) | -6.7 | -1.5 | 5.2 |

| Water (78.4) | -7.0 | -1.8 | 5.2 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule. It serves to demonstrate the type of data generated from PCM calculations.

Theoretical Simulations of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry also allows for the prediction of spectroscopic properties, which can be invaluable for identifying and characterizing a compound. Techniques like Density Functional Theory (DFT) are commonly used to simulate vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. These frequencies arise from the stretching and bending of bonds within the molecule. For 4-(4-Bromo-3-fluorophenethyl)morpholine, these calculations would help in assigning the characteristic vibrational modes associated with the morpholine ring, the phenethyl group, and the C-Br and C-F bonds. Comparing the theoretically predicted spectrum with an experimentally obtained one can confirm the molecule's structure.

NMR Chemical Shifts: The prediction of NMR chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate these shifts. For 4-(4-Bromo-3-fluorophenethyl)morpholine, these calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. This information is crucial for interpreting experimental NMR spectra and confirming the compound's structural formula. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for 4-(4-Bromo-3-fluorophenethyl)morpholine (Illustrative Example)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.9 - 7.5 |

| Morpholine Protons (O-CH₂) | 3.6 - 3.8 |

| Morpholine Protons (N-CH₂) | 2.5 - 2.7 |

| Phenethyl Protons (Ar-CH₂) | 2.8 - 3.0 |

| Phenethyl Protons (N-CH₂) | 2.6 - 2.8 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule. It serves as an example of the type of data generated from NMR prediction studies.

Applications As a Synthetic Building Block and Future Research Directions

Strategic Utilization in the Construction of Complex Organic Architectures

The presence of a bromine atom on the aromatic ring of 4-(4-bromo-3-fluorophenethyl)morpholine is of paramount importance for its utility in constructing complex organic architectures. This aryl bromide is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation. libretexts.orgnobelprize.org The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf >> Cl > F, placing the bromo group in a favorable position for selective activation over the more inert C-F bond. libretexts.org

This selective reactivity allows for the sequential and controlled introduction of molecular complexity. For instance, in a Suzuki-Miyaura coupling, the bromo group can be reacted with an organoboron reagent to form a new carbon-carbon bond, leading to the synthesis of biaryl compounds. libretexts.org Similarly, Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, a versatile functional group for further transformations. The Buchwald-Hartwig amination could be employed to introduce a new nitrogen-based substituent. These well-established and robust reactions highlight the potential of 4-(4-bromo-3-fluorophenethyl)morpholine as a precursor to a wide range of complex, polyfunctional molecules relevant to medicinal chemistry and materials science. nobelprize.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 4-(4-Bromo-3-fluorophenethyl)morpholine

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryl derivatives |

| Sonogashira | Terminal Alkyne | C-C | Aryl-alkyne derivatives |

| Heck | Alkene | C-C | Stilbene derivatives |

| Stille | Organotin Reagent | C-C | Biaryl or vinyl derivatives |

| Buchwald-Hartwig | Amine/Amide | C-N | Di- or tri-arylamine derivatives |

| Hiyama | Organosilane | C-C | Biaryl derivatives |

Design and Synthesis of Advanced Organic Scaffolds and Frameworks

The morpholine (B109124) ring is recognized as a "privileged" scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and biologically active molecules. nih.govnih.gov Its presence is often associated with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability. nih.gov The phenethylmorpholine core of the title compound, therefore, serves as an excellent starting point for the design and synthesis of advanced organic scaffolds.

By utilizing the reactivity of the aryl bromide, the core structure of 4-(4-bromo-3-fluorophenethyl)morpholine can be elaborated into more complex frameworks. For example, a double Suzuki coupling reaction on a subsequently dibrominated analog could lead to the formation of ladder-type conjugated systems. Intramolecular Heck reactions could be envisioned to construct novel polycyclic frameworks incorporating the phenethylmorpholine unit. The morpholine nitrogen itself can be quaternized to introduce cationic centers, which could be of interest in the development of ionic liquids or materials with specific electronic properties. The versatility of the morpholine scaffold, combined with the synthetic handles present in 4-(4-bromo-3-fluorophenethyl)morpholine, provides a rich platform for the creation of novel molecular architectures with potential applications in drug discovery and materials science. nih.gov

Conceptual Exploration in Fragment-Based Approaches to Chemical Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. frontiersin.orgwikipedia.org This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent molecules. frontiersin.org

4-(4-Bromo-3-fluorophenethyl)morpholine can be conceptually deconstructed into key fragments that are of interest in FBDD. The 4-bromo-3-fluorophenyl group represents a halogen-rich fragment. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in molecular recognition and drug design. frontiersin.org The morpholine ring is a common polar fragment that can form favorable hydrogen bond interactions with protein active sites.

The compound itself, or derivatives thereof, could be included in fragment libraries. The presence of the reactive bromo group provides a clear vector for fragment "growing" or "linking," two common strategies in FBDD for evolving initial fragment hits into more potent leads. frontiersin.org The exploration of the 4-bromo-3-fluorophenethyl)morpholine scaffold in FBDD could lead to the discovery of novel inhibitors for a range of biological targets.

Development of Novel Synthetic Methodologies Originating from the Compound

The unique substitution pattern of 4-(4-bromo-3-fluorophenethyl)morpholine also presents opportunities for the development of novel synthetic methodologies. The differential reactivity of the C-Br and C-F bonds under various catalytic conditions could be exploited to achieve selective functionalization. For instance, conditions could be developed for palladium-catalyzed reactions that are highly specific for the C-Br bond, leaving the C-F bond intact for subsequent transformations. libretexts.org

Furthermore, the presence of the fluorine atom ortho to the bromine may influence the reactivity of the C-Br bond in oxidative addition to a metal center, a key step in many cross-coupling reactions. A systematic study of these electronic effects could lead to a deeper understanding of the factors governing the reactivity of halogenated aromatic compounds and potentially to the development of new catalysts or reaction conditions with enhanced selectivity. The morpholine nitrogen could also be utilized as an internal ligand or directing group in C-H activation reactions on the aromatic ring, providing a pathway to novel functionalization strategies.

Computational-Guided Design of New Derivatives with Tailored Reactivity Profiles

Computational chemistry provides a powerful tool for predicting the reactivity and properties of molecules, thereby guiding the design of new derivatives with tailored characteristics. dntb.gov.ua Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of 4-(4-bromo-3-fluorophenethyl)morpholine and to predict its reactivity towards various reagents. nih.govmdpi.com

For example, the calculation of molecular electrostatic potential (MEP) maps can identify the most electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net The relative energies of intermediates and transition states for various reaction pathways, such as different cross-coupling reactions, can be calculated to predict the most favorable reaction conditions and to understand the origins of selectivity. dntb.gov.ua

Furthermore, computational methods can be used to design new derivatives of 4-(4-bromo-3-fluorophenethyl)morpholine with specific reactivity profiles. By systematically varying the substituents on the aromatic ring or modifying the morpholine moiety in silico, it is possible to tune the electronic properties of the molecule and to predict how these changes will affect its reactivity. This computational-guided approach can accelerate the discovery of new building blocks with optimized properties for specific synthetic applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(4-Bromo-3-fluorophenethyl)morpholine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4-bromo-3-fluorophenethyl bromide with morpholine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dichloromethane or toluene. Reaction optimization includes temperature control (40–80°C) and stoichiometric ratios to maximize yield (>70%) and purity (>95%) . Alternative methods may employ microwave-assisted synthesis for accelerated reaction kinetics.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

- X-ray crystallography (using SHELX programs for refinement ) to confirm molecular geometry.

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- FT-IR to identify functional groups (e.g., morpholine ring vibrations at 1100–1175 cm⁻¹ and C-Br/F stretches) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include:

- Enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets.

- Cytotoxicity studies (MTT assay on cell lines) to assess baseline toxicity (IC₅₀ values).

- Receptor binding assays (radioligand displacement) using tissues or recombinant receptors .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles) due to halogenated aromatic hazards.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Dispose of waste via halogen-specific protocols (e.g., incineration) .

Advanced Research Questions

Q. How do substituent positions (bromo/fluoro) influence its physical properties under high pressure?

High-pressure Raman/IR studies (0–3.5 GPa) reveal phase transitions linked to C-H···O interactions and van der Waals forces. For example, pressure-induced peak splitting at ~1.7 GPa indicates conformational changes in the morpholine ring . Comparative studies with analogs (e.g., 4-(2-Bromo-4-fluorobenzyl)morpholine) show substituent-dependent shifts in vibrational modes .

Q. What computational methods predict its binding affinity to biological targets?

- Docking simulations (AutoDock Vina) to model interactions with receptors (e.g., GPCRs).

- DFT calculations to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity.

- MD simulations to assess stability in aqueous or lipid environments .

Q. How can contradictory bioactivity data between analogs be resolved?

Contradictions often arise from substituent positioning. For example:

- 4-(4-Bromo-3-fluorobenzyl)morpholine may show higher kinase inhibition than 4-(2-Bromo-4-fluorobenzyl) due to steric effects .

- Resolve via SAR studies (systematic substitution of bromo/fluoro groups) and ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Q. What advanced techniques elucidate its interaction with lipid bilayers?

- Surface plasmon resonance (SPR) to measure membrane association kinetics.

- Neutron scattering to map insertion depth in model membranes.

- Fluorescence anisotropy to assess perturbation of bilayer fluidity .

Q. How does isotopic labeling (²H/¹⁹F) enhance NMR studies of its metabolism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.